N-(3-chlorophenyl)-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide
Description
N-(3-chlorophenyl)-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a 3-chlorophenyl carboxamide group and a 3-methylpyridin-4-yloxymethyl side chain. The synthesis of closely related compounds, such as N-(3-chlorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (compound 3), involves coupling 3-chlorophenyl isocyanate with functionalized piperidine intermediates, yielding products with high purity (83% yield) .
Such modifications are common in drug discovery to optimize pharmacokinetic properties.
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-[(3-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-14-12-21-8-5-18(14)25-13-15-6-9-23(10-7-15)19(24)22-17-4-2-3-16(20)11-17/h2-5,8,11-12,15H,6-7,9-10,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIBMCKUKUMQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Implications
The target compound shares a piperidine-carboxamide scaffold with multiple analogs but differs in substituents, which dictate biological activity and selectivity. Key structural comparisons include:
Key Findings from Comparative Analysis
Substituent Impact on Target Specificity: The 3-methylpyridin-4-yloxy group in the target compound may enhance hydrogen bonding or π-π interactions compared to the benzimidazolone in Compound 3 or the quinoline in NF1442 . This could improve selectivity for kinases or oxidoreductases. Chlorophenyl groups are prevalent across analogs (e.g., NF1442, NF1058, and the target compound), suggesting a role in hydrophobic binding to enzyme pockets .
Potency in Enzyme Inhibition: NF1442 and NF1058 exhibit nanomolar to low micromolar potency against SERCA1, a critical calcium transporter . The absence of similar data for the target compound precludes direct efficacy comparisons but highlights the importance of bulky substituents (e.g., quinoline in NF1442) for high-affinity binding.
Therapeutic Applications :
- The FAAH inhibitor in demonstrates how pyridazinyl and trifluoromethyl groups can redirect activity toward lipid metabolism enzymes, contrasting with the calcium-targeting NF series.
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